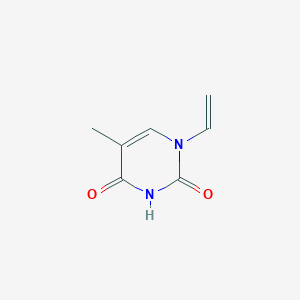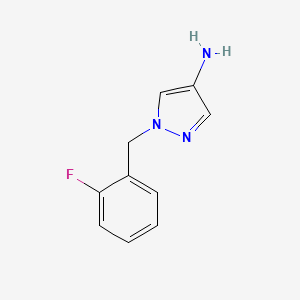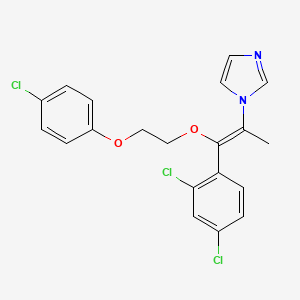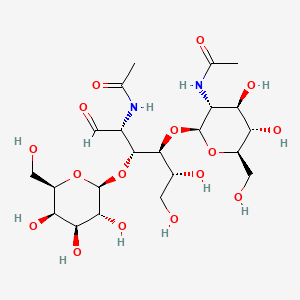![molecular formula C16H16O5 B1229113 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate](/img/structure/B1229113.png)
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
Vue d'ensemble
Description
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is a chemical compound belonging to the class of psoralens. Psoralens are a group of naturally occurring compounds known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light. This particular compound is characterized by its unique furanocoumarin structure, which includes a 7-oxo-2,3-dihydrofuro3,2-gbenzopyran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester typically involves the following steps:
Formation of the furanocoumarin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The furanocoumarin core is then esterified with acetic acid under conditions that may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and catalyst concentration to maximize efficiency.
Automated purification systems: To streamline the purification process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its ability to intercalate into DNA and its potential use in phototherapy.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders such as psoriasis and vitiligo.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the compound forms cross-links with DNA, inhibiting DNA replication and transcription. This property is exploited in phototherapy for skin disorders, where the compound is applied topically and activated by UV light to target abnormal skin cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.
Methoxsalen: A synthetic derivative of psoralen used in phototherapy.
Trioxsalen: Another synthetic psoralen derivative with enhanced photoreactivity.
Uniqueness
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is unique due to its specific ester functional group, which may confer different solubility and reactivity properties compared to other psoralens. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Propriétés
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)14-7-11-6-10-4-5-15(18)20-12(10)8-13(11)19-14/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEFQTHUADKZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)

![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)

![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)


![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)
![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)


